Irilone
Overview
Description
Synthesis Analysis
Irilone synthesis involves complex chemical reactions that often require catalysts to facilitate the process. A study describes the use of lipases from different sources for the regioselective acylation and deacylation of irilone, demonstrating the potential for enzymatic methods in modifying irilone's structure to alter its biological activities (Nazir et al., 2009).
Molecular Structure Analysis
The molecular structure of irilone has been analyzed through various spectroscopic methods. For instance, Fourier Transform Infrared Spectroscopy (FT-IR) and Ultraviolet-Visible Spectroscopy (UV-Vis) have been employed to investigate the structural aspects of irilone as it interacts with progesterone receptors in cancer cell lines, revealing insights into its molecular behavior and stability (Nabati & Sabahnoo, 2019).
Chemical Reactions and Properties
Irilone's chemical reactivity, particularly in relation to its isoflavone core, allows for diverse interactions within biological systems. This reactivity is crucial for its potential effects on progesterone receptors, as detailed in studies that explore its ability to support progesterone receptor signaling in various cell lines. The chemical properties of irilone contribute to its mechanism of action, such as enhancing progesterone signaling without inducing uterine epithelial cell proliferation, highlighting its selective biological interactions (Austin et al., 2021).
Scientific Research Applications
Women's Health Applications :
- Irilone potentiates progesterone signaling, which could be beneficial for conditions like fibroids and endometriosis (Lee et al., 2018).
- It enhances progesterone signaling through estrogen and glucocorticoid receptors, offering insights into its action mechanism for women's health applications (Austin et al., 2021).
- Irilone supports progesterone receptor effects in endometrial and ovarian cancer cell lines through steric and hydrogen bond interactions (Nabati & Sabahnoo, 2019).
Biochemical Research :
- The compound potentiates progesterone signaling by blocking degradation and altering post-translational modifications (Austin et al., 2021).
- Irilones from Iris germanica rhizomes exhibit α-amylase inhibitory activities and moderate antioxidant activity (Ibrahim et al., 2017).
- It contributes significantly to the estrogenic equivalents in red clover-based dietary supplements (Lutter et al., 2014).
- Irilone has been noted for its mutagenic potential in cultured V79 cells (Scheffler et al., 2015).
Potential in Drug Metabolism :
- Studies show efficient glucuronidation of irilone in the intestine and liver, following atypical kinetic profiles, which is significant in drug metabolism research (Maul et al., 2011).
Applications in Molecular Modification :
- Lipase-catalyzed regioselective protection/deprotection of irilone can modify its structure, potentially altering its biological activities (Nazir et al., 2009).
Additional Studies :
- Irilone, 3'-methoxyirilone, and prunetin are identified as isoflavones in Ochna calodendron leaves, expanding the knowledge of plant-based isoflavones (Messanga et al., 2002).
Future Directions
Future studies will determine if Irilone is altering sumoylation of PR, and if Irilone can potentiate PR signaling in vivo . Determining how Irilone is potentiating progesterone will help us understand PR biology and could be an effective treatment for gynecological diseases by enhancing endogenous progesterone action .
properties
IUPAC Name |
9-hydroxy-7-(4-hydroxyphenyl)-[1,3]dioxolo[4,5-g]chromen-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O6/c17-9-3-1-8(2-4-9)10-6-20-11-5-12-16(22-7-21-12)15(19)13(11)14(10)18/h1-6,17,19H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGRQNBDTZWXTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=C3C(=C2)OC=C(C3=O)C4=CC=C(C=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415191 | |
Record name | Irilone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60415191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Irilone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033820 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Irilone | |
CAS RN |
41653-81-0 | |
Record name | Irilone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41653-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Irilone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60415191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Irilone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB3FTT7LYK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Irilone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033820 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
231 °C | |
Record name | Irilone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033820 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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